5-BROMO-N'~2~-{(Z)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-FUROHYDRAZIDE
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Overview
Description
5-bromo-N’-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromine atom, a chlorobenzyl group, a phenyl group, a pyrazole ring, and a furohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide typically involves multiple steps. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the furohydrazide moiety: This involves the reaction of a furoic acid derivative with hydrazine or a hydrazine derivative.
Coupling of the pyrazole and furohydrazide moieties: This step typically involves a condensation reaction under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-bromo-N’-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N’-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N’-{[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide
- 5-bromo-N’-{[1-(4-methylbenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide
Uniqueness
5-bromo-N’-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.
Properties
Molecular Formula |
C22H16BrClN4O2 |
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Molecular Weight |
483.7g/mol |
IUPAC Name |
5-bromo-N-[(Z)-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H16BrClN4O2/c23-20-11-10-19(30-20)22(29)26-25-12-17-14-28(13-15-6-8-18(24)9-7-15)27-21(17)16-4-2-1-3-5-16/h1-12,14H,13H2,(H,26,29)/b25-12- |
InChI Key |
MOQKNDVQAFBQLI-ROTLSHHCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)C3=CC=C(O3)Br)CC4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(O3)Br)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(O3)Br)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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